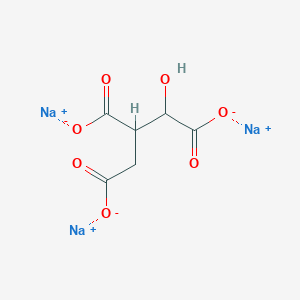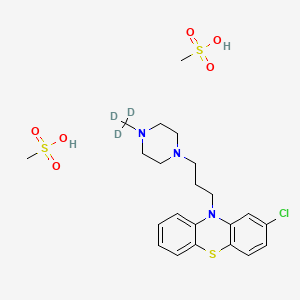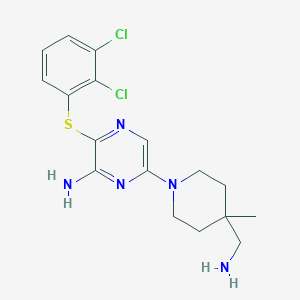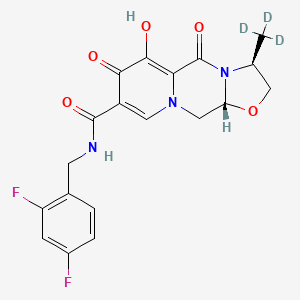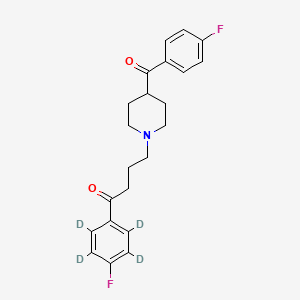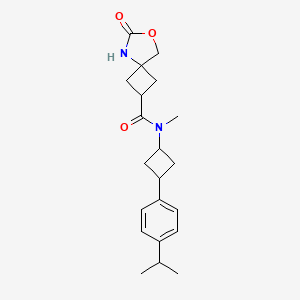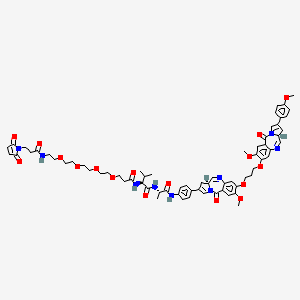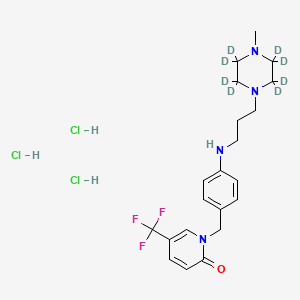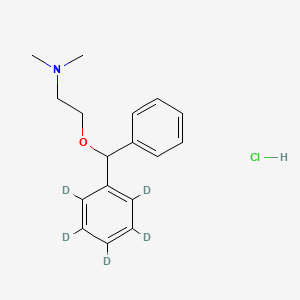
Diphenhydramine-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenhydramine-d5 (hydrochloride) is a deuterium-labeled version of Diphenhydramine hydrochloride. Diphenhydramine hydrochloride is a first-generation histamine H1-receptor antagonist with anticholinergic properties. It is commonly used as an antihistamine to treat allergies, insomnia, and symptoms of the common cold. The deuterium labeling in Diphenhydramine-d5 (hydrochloride) makes it useful in pharmacokinetic studies and drug metabolism research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d5 (hydrochloride) involves the deuteration of Diphenhydramine hydrochloride. The process typically starts with the preparation of Diphenhydramine, which is synthesized by reacting chlorodiphenylmethane with N,N-dimethylaminoethanol. The deuterium labeling is achieved by substituting hydrogen atoms with deuterium atoms in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of Diphenhydramine-d5 (hydrochloride) follows similar steps but on a larger scale. The process involves continuous flow synthesis and purification, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenhydramine-d5 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce diphenylmethanol derivatives, while reduction may yield deuterated amines .
Applications De Recherche Scientifique
Diphenhydramine-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving histamine receptors and anticholinergic effects.
Industrial Applications: Used in the development of new antihistamines and related compounds
Mécanisme D'action
Diphenhydramine-d5 (hydrochloride) exerts its effects by antagonizing the H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, Diphenhydramine-d5 (hydrochloride) prevents the actions of histamine, leading to reduced allergic symptoms and sedation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine hydrochloride: The non-deuterated version with similar antihistamine and anticholinergic properties.
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to Diphenhydramine
Uniqueness
The primary uniqueness of Diphenhydramine-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in pharmacokinetic and drug metabolism studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Propriétés
Numéro CAS |
1219795-16-0 |
|---|---|
Formule moléculaire |
C17H22ClNO |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,5D,6D,9D,10D; |
Clé InChI |
PCHPORCSPXIHLZ-BSBWQDPUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCN(C)C)[2H])[2H].Cl |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



